molecular formula C10H20N2 B093859 1-Cyclohexylpiperazine CAS No. 17766-28-8

1-Cyclohexylpiperazine

Cat. No. B093859
CAS RN: 17766-28-8
M. Wt: 168.28 g/mol
InChI Key: XPDSXKIDJNKIQY-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperazine (1-chpp) is a chemical compound that has been studied for its potential pharmacological properties, particularly its interaction with serotonin (5-HT1A) receptors. The introduction of a 1,4-disubstituted cyclohexane ring into the structure of arylpiperazines has led to the development of potent serotonin ligands with potential anxiolytic-like activity .

Synthesis Analysis

The synthesis of 1-chpp involves the introduction of a cyclohexane ring to the structure of arylpiperazines, resulting in constrained ligands with significant affinity for 5-HT1A receptors. A series of 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives with different cyclic imide/amide termini were synthesized and evaluated for their pharmacological properties. These compounds displayed potent 5-HT1A receptor activity, with some also showing high affinity for alpha(1)-adrenergic and 5-HT7 receptors .

Molecular Structure Analysis

The molecular structure and stable conformers of 1-chpp have been investigated using vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. The optimized geometric structures were studied using B3LYP hybrid density functional theory method with a 6-31G(d) basis set. The equatorial-equatorial (e-e) form of 1-chpp was found to be the most stable conformer .

Chemical Reactions Analysis

1-chpp has been used to form various salts through reactions with different inorganic compounds. For instance, 1-chpp reacted with potassium dichromate and hydrochloric acid to form 1-cyclohexylpiperazine-1,4-diium dichromate(VI), which was characterized by single-crystal X-ray diffraction . Similarly, 1-chpp formed an organic-inorganic hybrid material with tetrachloridozincate, resulting in a crystal structure where the cyclohexyl groups interdigitate to build a three-dimensional structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-chpp and its derivatives have been extensively studied. The vibrational spectroscopy analysis provided insights into the vibrational wavenumbers and the most stable form of the molecule . NMR spectroscopy offered detailed information on the molecular structure and conformation, revealing that the molecular geometry and the mole fractions of stable conformers are solvent-dependent . The crystal structures of 1-chpp salts demonstrated the presence of hydrogen bonding and weak interactions that contribute to the formation of infinite chains and network structures .

Scientific Research Applications

Pharmacology

1-Cyclohexylpiperazine is a chemical compound used in scientific research . It’s often used as a building block in the synthesis of more complex compounds .

Application

One specific application of 1-Cyclohexylpiperazine is in the synthesis of MT-45 . MT-45 is a synthetic opioid analgesic developed in the 1970s .

Method of Application

While the exact method of synthesis isn’t provided, it typically involves reactions under controlled conditions with other reagents . The resulting compound, MT-45, can then be used in further research.

Results or Outcomes

The outcomes of this application are primarily the production of MT-45, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.

Precursor for PB-28

1-Cyclohexylpiperazine is a precursor for PB-28 . PB-28 is a potent and selective sigma receptor agonist, with a preference for the sigma-2 subtype .

Application

PB-28 is used in scientific research to study the role of sigma receptors in the body . Sigma receptors are involved in a wide range of physiological processes, including pain perception, motor function, and cognitive function .

Method of Application

The exact method of synthesis for PB-28 isn’t provided, but it typically involves reactions under controlled conditions with other reagents . The resulting compound, PB-28, can then be used in further research.

Results or Outcomes

The outcomes of this application are primarily the production of PB-28, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.

Precursor for Sigma Receptor Ligands

1-Cyclohexylpiperazine is used in the synthesis of Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands .

Application

Sigma receptors are involved in a wide range of physiological processes, including pain perception, motor function, and cognitive function . The ligands synthesized using 1-Cyclohexylpiperazine are used in scientific research to study the role of these receptors in the body .

Method of Application

The exact method of synthesis isn’t provided, but it typically involves reactions under controlled conditions with other reagents . The resulting compounds can then be used in further research.

Results or Outcomes

The outcomes of this application are primarily the production of Sigma receptor ligands, which can be used in further research . The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the research being conducted.

Safety And Hazards

1-Cyclohexylpiperazine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

  • "Crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate (VI)"
  • "1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review"

properties

IUPAC Name

1-cyclohexylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSXKIDJNKIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170357
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylpiperazine

CAS RN

17766-28-8
Record name 1-Cyclohexylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17766-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
F Berardi, C Abate, S Ferorelli… - … System Agents in …, 2009 - ingentaconnect.com
Herein the evolution in the development of new sigma (??) receptor ligands since the middle &90s by our research group is reported. In the effort to contribute to the identification of the …
Number of citations: 44 www.ingentaconnect.com
F Berardi, S Ferorelli, C Abate… - Journal of medicinal …, 2004 - ACS Publications
Several 1-cyclohexylpiperazine derivatives related to σ 2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (33, K i = 0.34 nM) were …
Number of citations: 106 pubs.acs.org
F Berardi, C Abate, S Ferorelli, V Uricchio… - Journal of medicinal …, 2009 - ACS Publications
… Commercially available 1-acetyl-4-cyclohexylpiperazine (37) was prepared by acetylation of 1-cyclohexylpiperazine (35) and then underwent methylation affording the corresponding …
Number of citations: 51 pubs.acs.org
H Chebbi, R Ben Smail, MF Zid - Journal of Structural Chemistry, 2016 - Springer
… Single crystals of 1-cyclohexylpiperazine-1,4-diium dichromate… , hydrochloric acid and 1-cyclohexylpiperazine. (C10H22N2)[… In our structure, hexyl rings of 1-cyclohexylpiperazine-1,4-…
Number of citations: 12 link.springer.com
C Abate, M Niso, E Lacivita, PD Mosier… - Journal of medicinal …, 2011 - ACS Publications
… 1-cyclohexylpiperazine to yield target compounds (±)-, (+)-(R)-, and (−)-(S)-9. Intermediate 10a, obtained by alkylation of 1-cyclohexylpiperazine … of 1-cyclohexylpiperazine with BrCH 2 …
Number of citations: 53 pubs.acs.org
Ö Alver, C Parlak - Journal of Molecular Structure, 2010 - Elsevier
The possible stable conformers of 1-cyclohexylpiperazine (1-chpp) molecule were experimentally and theoretically studied by FT-IR and Raman spectroscopy in the region of 4000–…
Number of citations: 20 www.sciencedirect.com
Ö Alver - Magnetic Resonance in Chemistry, 2010 - Wiley Online Library
The possible stable forms and molecular structures of 1‐cyclohexylpiperazine (1‐chpp) and 1‐(4‐pyridyl)piperazine (1‐4pypp) molecules have been studied experimentally and …
S Soudani, E Aubert, C Jelsch… - … Section C: Crystal …, 2013 - scripts.iucr.org
In the crystal structure of the title organic–inorganic hybrid material, (C10H22N2)[ZnCl4], the tetrachloridozincate anions and 1-cyclohexylpiperazine-1,4-diium dications are …
Number of citations: 10 scripts.iucr.org
C Abate, M Niso, M Contino, NA Colabufo… - …, 2011 - Wiley Online Library
Many new chemotherapeutic agents are under preclinical investigation and, despite efforts to more selectively target cancer cells, limitations such as toxicity and inherent resistance are …
C Abate, M Niso, R Marottoli, C Riganti… - Journal of Medicinal …, 2014 - ACS Publications
Despite the promising potentials of σ 2 receptors in cancer therapy and diagnosis, there are still ambiguities related to the nature and physiological role of the σ 2 protein. With the aim of …
Number of citations: 21 pubs.acs.org

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